molecular formula C9H8F2N4O B1417278 3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine CAS No. 1152533-08-8

3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine

Cat. No. B1417278
M. Wt: 226.18 g/mol
InChI Key: NGZZEOYUZPSFJO-UHFFFAOYSA-N
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Description

The compound “3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains an amine group (-NH2) and a phenyl group (a six-membered carbon ring). The phenyl group is substituted with a difluoromethoxy group (-OCHF2), which contains two fluorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the phenyl ring with the difluoromethoxy group. This could potentially be achieved through a reaction known as nucleophilic aromatic substitution. The triazole ring could be formed through a process known as cyclization. The exact synthesis process would depend on many factors, including the starting materials and the specific conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethoxy group could introduce some interesting properties due to the electronegativity of the fluorine atoms. The triazole ring and the amine group could also contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The amine group could potentially participate in reactions such as acid-base reactions or nucleophilic substitutions. The triazole ring could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluoromethoxy group could affect its polarity and hence its solubility in different solvents. The amine group could contribute to its basicity .

Scientific Research Applications

Agricultural and Pharmaceutical Industries

Amino-1,2,4-triazoles, including derivatives that may share structural similarities with 3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine, serve as fundamental raw materials in the fine organic synthesis industry. Their utility spans the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Specifically, 3 and 4-substituted amino-1,2,4-triazoles have found applications in manufacturing various insecticides, fungicides, plant growth regulators, and cardiological drugs due to their antimicrobial and anti-ischemic properties (Nazarov et al., 2021).

Environmental Applications

Amine-functionalized sorbents, which could potentially be derived or related to the compound , have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphology to effectively purify water at low concentrations of PFAS, highlighting the compound's relevance in environmental chemistry and water treatment technologies (Ateia et al., 2019).

Advanced Material Science

Derivatives of 1,2,4-triazole, possibly including those related to 3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine, have been extensively studied for their potential in creating new materials. These compounds are utilized in the development of heat-resistant polymers, fluorescent products, and ionic liquids, underpinning their significant role in biotechnology, energy, and applied sciences. This underscores the versatility and utility of these derivatives in crafting materials with desirable thermal and optical properties (Nazarov et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific conditions under which it is handled. As with all chemicals, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its reactivity further, or to investigate its potential uses in various fields such as medicinal chemistry or materials science .

properties

IUPAC Name

5-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4O/c10-8(11)16-6-3-1-2-5(4-6)7-13-9(12)15-14-7/h1-4,8H,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZZEOYUZPSFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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